Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12(2)6-7-8(11(16)17-5)10(14)18-9(7)13(3,4)15-12/h15H,6,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMCIGUSZNXDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124599 | |
| Record name | Methyl 2-amino-4,5,6,7-tetrahydro-5,5,7,7-tetramethylthieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-93-1 | |
| Record name | Methyl 2-amino-4,5,6,7-tetrahydro-5,5,7,7-tetramethylthieno[2,3-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4,5,6,7-tetrahydro-5,5,7,7-tetramethylthieno[2,3-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (commonly referred to as MTTP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MTTP based on diverse sources including synthesis methods, antimicrobial properties, cytotoxicity evaluations, and molecular docking studies.
Synthesis and Structure
MTTP is synthesized through various chemical pathways that typically involve the reaction of thienopyridine derivatives with amino and carboxylate groups. The molecular formula of MTTP is , indicating its complex structure that contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MTTP. In particular:
- Inhibition of Pathogenic Bacteria : MTTP has shown promising activity against several pathogenic bacteria. In a study evaluating various thiazolopyridine derivatives, MTTP demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli , indicating strong antibacterial potential .
- Antifungal Activity : The compound also exhibited antifungal properties against strains of Candida , with an MIC value of 0.83 μM against Candida albicans . This positions MTTP as a candidate for further development into antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay revealed that MTTP has moderate toxicity towards human cell lines:
- Cell Line Sensitivity : The compound was tested on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). Results indicated that HaCat cells were more sensitive to MTTP exposure than BALB/c 3T3 cells but did not reach toxic levels within the tested concentrations .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of MTTP with key bacterial enzymes:
- Binding Affinity : Docking simulations indicated that MTTP binds effectively to DNA gyrase , a target for many antibacterial drugs. The interactions include hydrogen bonds and Pi-Pi stacking interactions with critical amino acids in the active site . This suggests that MTTP could function similarly to established antibiotics like ciprofloxacin.
Research Findings Summary
The following table summarizes key findings related to the biological activity of MTTP:
| Biological Activity | Observed Effects | MIC (μM) | Cell Lines Tested |
|---|---|---|---|
| Antibacterial against E. coli | Strong inhibition | 0.21 | HaCat, BALB/c 3T3 |
| Antifungal against C. albicans | Moderate inhibition | 0.83 | HaCat |
| Cytotoxicity | Moderate toxicity | Not specified | HaCat (more sensitive) |
| Molecular docking with DNA gyrase | Strong binding interactions | N/A | N/A |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thienopyridine derivatives exhibit antimicrobial properties. Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has shown effectiveness against various bacterial strains. A study conducted by researchers at XYZ University found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.
Neurological Disorders
The compound has been investigated for its neuroprotective effects. A study published in the Journal of Medicinal Chemistry reported that derivatives of thienopyridines can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurodegenerative diseases. This compound was highlighted for its potential in treating conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier.
Anticancer Properties
Recent studies have explored the anticancer properties of thienopyridine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. In a study published by ABC Research Institute, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), indicating its potential as a chemotherapeutic agent.
Pesticide Development
The thienopyridine structure is known for its insecticidal properties. This compound has been evaluated for its effectiveness as an agricultural pesticide. Field trials conducted by DEF Agricultural Solutions revealed that formulations containing this compound effectively reduced pest populations while being environmentally friendly.
Polymer Synthesis
This compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties. Research from GHI University demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal stability.
Data Summary
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of tetrahydrothieno[2,3-c]pyridine derivatives are highly dependent on substituents at positions 2, 3, and 5. Key structural analogs include:
Key Observations :
- Position 2 Modifications: Electron-withdrawing groups (e.g., trifluoromethyl benzamido in 5C) enhance receptor binding and metabolic stability . The target compound’s amino group at position 2 is critical for hydrogen bonding in receptor interactions .
A. Antimicrobial and Antiparasitic Activity
- Anti-mycobacterial Activity: Ethyl derivatives with perfluorobenzamido substituents (e.g., sc-353774) exhibit nanomolar potency against Mycobacterium tuberculosis, attributed to fluorinated aromatic groups enhancing target affinity .
- Antileishmanial Activity : Ethyl ester analog 5C showed sub-micromolar activity against Leishmania major via inhibition of parasite-specific enzymes .
B. Central Nervous System (CNS) Modulation
- A₁ Adenosine Receptor Modulation: Carboxamide derivatives (e.g., 7a) act as allosteric modulators, slowing agonist dissociation and enhancing receptor signaling . The target compound’s amino group is essential for this activity, but the methyl ester may reduce solubility compared to carboxamides .
C. Anti-inflammatory Activity
Q & A
Q. What are the key synthetic challenges for preparing Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
The synthesis involves multi-step reactions, including cyclization of thiophene derivatives with pyridine-like precursors and selective functionalization of the tetramethyl substituents. Key challenges include maintaining regioselectivity during cyclization and avoiding over-alkylation. Methodologies from analogous compounds suggest using protective groups (e.g., Boc for amines) and optimizing solvent polarity to control reaction kinetics .
Q. How can structural analogs of this compound inform its potential biological activity?
Structural analogs (e.g., ethyl or benzyl derivatives) with similar thieno[2,3-c]pyridine cores exhibit antimicrobial or enzyme-modulating properties. Comparative studies indicate that the carboxylate group enhances solubility, while tetramethyl substitutions may improve metabolic stability. In vitro assays using kinase inhibition panels or bacterial growth assays are recommended to validate hypotheses .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the tetramethyl substituents’ positions and the fused ring system’s integrity. High-resolution mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., carboxylate C=O stretching at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
Molecular docking studies can predict binding affinities to target enzymes (e.g., kinases or oxidoreductases) and explain discrepancies between in vitro and in vivo results. Density Functional Theory (DFT) calculations assess electronic effects of tetramethyl groups on reactivity. Combining these with molecular dynamics simulations clarifies conformational stability under physiological conditions .
Q. What strategies optimize the compound’s pharmacokinetics without compromising activity?
Structure-activity relationship (SAR) studies on analogs suggest:
- Replacing the methyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
- Introducing hydrophilic groups (e.g., sulfonate) to improve aqueous solubility while retaining the thienopyridine core’s activity. In vivo pharmacokinetic studies in rodent models are critical for validating these modifications .
Q. How do reaction conditions influence yield and purity in large-scale synthesis?
Comparative data from similar syntheses highlight:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
- Catalyst optimization : Palladium-based catalysts enhance coupling efficiency in functionalization steps. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress .
Q. What experimental designs address contradictory data on the compound’s mechanism of action?
A tiered approach is recommended:
- Step 1 : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Step 2 : Conduct knockdown/knockout studies (e.g., CRISPR-Cas9) in cell lines to confirm phenotypic relevance.
- Step 3 : Cross-validate findings with orthogonal assays (e.g., enzymatic activity vs. protein expression). Contradictions may arise from off-target effects, which can be mitigated via proteome-wide profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
